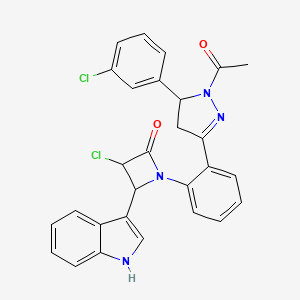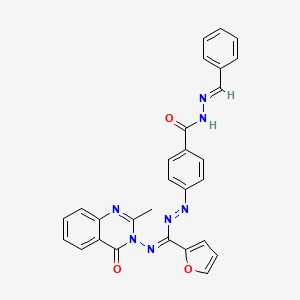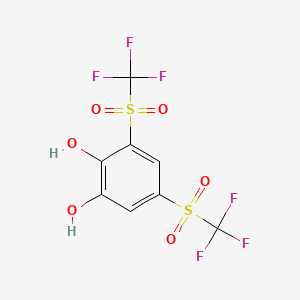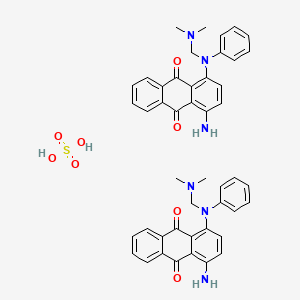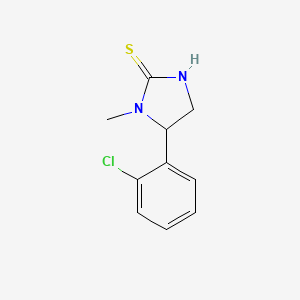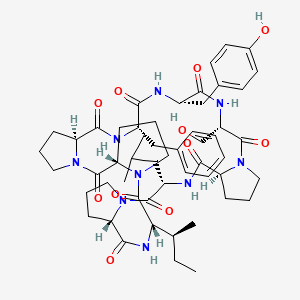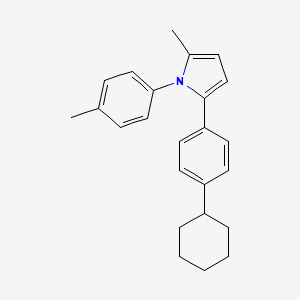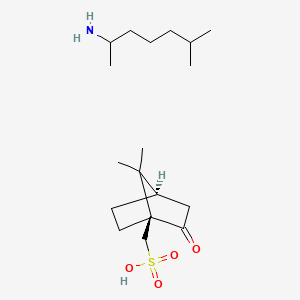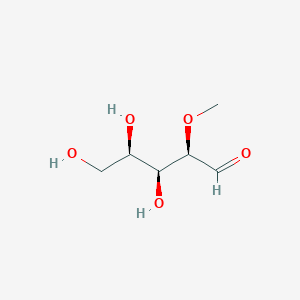
2-o-Methylxylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-o-Methylxylose is a pentose monosaccharide with the molecular formula C6H12O5. It is a derivative of xylose, where a methyl group is attached to the second carbon atom. This compound is soluble in water and is a very weakly acidic compound based on its pKa . It can be found in certain food products, such as dates, making it a potential biomarker for the consumption of these foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-o-Methylxylose can be synthesized through the enzymatic bioconversion of beechwood xylan. This process involves the use of specific enzymes, such as Depol 670L from Trichoderma reesei, which displays high activity in hydrolyzing glucurono-xylan from beechwood . The reaction conditions typically involve using 2% (w/v) beechwood xylan and 3 U/mL of enzyme in distilled water .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic hydrolysis methods, scaled up to accommodate larger quantities. The process would require optimization of enzyme concentrations, reaction times, and purification steps to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-o-Methylxylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-o-Methylxylose has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: It serves as a biomarker for the consumption of certain foods and is involved in the study of metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.
Industry: It is used in the production of biofuels and other value-added products from biomass.
Mecanismo De Acción
The mechanism by which 2-o-Methylxylose exerts its effects involves its interaction with specific molecular targets and pathways. As a sugar derivative, it participates in various metabolic processes, influencing energy production and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Xylose: The parent compound of 2-o-Methylxylose, differing only by the absence of the methyl group.
2-o-Methylfucose: Another methylated sugar with similar structural features.
Apiose: A rare sugar found in certain plant cell walls, similar in structure to this compound
Uniqueness
This compound is unique due to its specific methylation at the second carbon, which imparts distinct chemical and physical properties. This methylation can influence its solubility, reactivity, and interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
7434-28-8 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,3S,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1 |
Clave InChI |
ALNDFFUAQIVVPG-SRQIZXRXSA-N |
SMILES isomérico |
CO[C@@H](C=O)[C@H]([C@@H](CO)O)O |
SMILES canónico |
COC(C=O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


